molecular formula C20H18ClN5O B2579027 3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847383-94-2

3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2579027
CAS No.: 847383-94-2
M. Wt: 379.85
InChI Key: PKUBUAGWUUSGCL-UHFFFAOYSA-N
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Description

The compound 3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a bicyclic heterocyclic core. This structure features substitutions at the 3- and 6-positions with 4-chlorobenzyl and 2,5-dimethylbenzyl groups, respectively. Triazolopyrimidinones are pharmacologically significant due to their structural mimicry of purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-13-3-4-14(2)16(9-13)11-25-12-22-19-18(20(25)27)23-24-26(19)10-15-5-7-17(21)8-6-15/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUBUAGWUUSGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula: C20H18ClN5O
  • Molecular Weight: 379.85 g/mol
  • Structure: The compound features a triazole ring and distinct aromatic substituents that may enhance its bioactivity.

Biological Activity Overview

The biological activities of triazolopyrimidine derivatives have been widely studied, particularly in the context of their pharmacological effects. The following sections summarize key findings related to the biological activity of 3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.

Antimicrobial Activity

Triazolopyrimidine derivatives have demonstrated significant antimicrobial properties. For instance:

  • A study highlighted the synthesis and evaluation of various triazolopyrimidine derivatives for antimicrobial activity against different bacterial strains. While specific data on the compound is lacking, its structural analogs have shown promising results in inhibiting microbial growth .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Research indicates that some triazolopyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
  • A comparative study found that certain substituted triazolo compounds possess enhanced activity against cancer cells compared to standard chemotherapeutics .

Case Studies

Although direct case studies on this compound are scarce, related compounds provide insights into potential applications:

  • Study on Triazolo Derivatives: In a study assessing various triazolo derivatives for anticonvulsant activity, several compounds exhibited significant effects compared to diazepam. This suggests that similar structural motifs may confer diverse pharmacological effects .
  • Antifungal Properties: Another investigation into heterocyclic compounds revealed antifungal activities that could be relevant for developing treatments against resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to our target compound have shown promising activity against human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines. Investigations into the mechanisms of action suggest that these compounds may induce apoptosis through the activation of specific signaling pathways .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy. Triazolopyrimidine derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes, making these compounds valuable in developing new antimicrobial agents.
  • G Protein-Coupled Receptor Modulation :
    • Research indicates that triazolopyrimidine compounds can act as modulators of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. The ability to influence GPCR activity can lead to therapeutic applications in treating conditions such as hypertension and diabetes .

Agricultural Applications

  • Herbicidal Activity :
    • Compounds related to triazolopyrimidines have been investigated for their herbicidal properties. The structural characteristics of these compounds allow them to inhibit specific enzymes involved in plant growth, making them candidates for developing effective herbicides.
  • Plant Growth Regulators :
    • Some studies suggest that triazolopyrimidine derivatives can act as plant growth regulators, promoting or inhibiting growth depending on the concentration and specific structure of the compound.

Material Science Applications

  • UV Absorption :
    • Certain triazolopyrimidine derivatives have been explored as UV absorbers in polymer formulations. Their ability to absorb UV radiation makes them suitable for use in coatings and plastics, enhancing the durability and longevity of materials exposed to sunlight .
  • Stabilizers in Coatings :
    • The stability offered by these compounds under thermal conditions makes them suitable candidates for use as stabilizers in various coatings, particularly those used in automotive and industrial applications.

Case Studies

  • A study conducted on a series of synthesized triazolopyrimidine derivatives highlighted their cytotoxic effects against several cancer cell lines, demonstrating that modifications at the benzyl position significantly influenced their biological activity .
  • Another investigation focused on the herbicidal potential of triazolopyrimidines revealed effective inhibition of weed species, suggesting their viability as environmentally friendly herbicides .

Comparison with Similar Compounds

Triazolo[1,5-a]Pyrimidin-7(4H)-one Derivatives

Compound 32 (2-amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one) shares a triazolopyrimidinone core but differs in substituents: a 3-chlorobenzyl group at position 6 and a hexyl chain at position 3. This analog demonstrated moderate yields (~70%) in synthesis, emphasizing the feasibility of alkyl and benzyl substitutions on the core .

Thiazolo[3,2-a]Pyrimidine Derivatives

Compounds 11a and 11b (thiazolo-pyrimidines with furan and cyano substituents) exhibit distinct cores but similar synthetic strategies involving chloroacetic acid and aromatic aldehydes. For example, 11a (2,4,6-trimethylbenzylidene-substituted) showed a melting point of 243–246°C and IR absorption at 2,219 cm⁻¹ (C≡N), while 11b (4-cyanobenzylidene) displayed a lower melting point (213–215°C), suggesting that electron-withdrawing substituents reduce crystal lattice stability .

Substituent Effects on Bioactivity

Benzyl and Aryl Modifications

  • 3-(4-Methoxybenzyl)-5-thioxo-triazolopyrimidinone (2): This analog () demonstrated anticancer activity against MCF-7 cells, with thioglycoside derivatives (e.g., 3) showing enhanced solubility due to sugar moieties.
  • 6-((3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-triazolopyrimidinone (): This analog, bearing a chlorophenyl-oxadiazole methyl group, highlights the role of halogenated aryl groups in improving target binding affinity. The target compound’s 2,5-dimethylbenzyl substituent may offer steric hindrance advantages in receptor docking .

Alkyl vs. Aryl Chains

Compound 32 (hexyl chain) and 5-(Ethylthio)-3-(4-methoxybenzyl)-triazolopyrimidinone (4) () illustrate how alkyl chains (e.g., hexyl, ethylthio) enhance lipophilicity but reduce metabolic stability compared to aryl groups like benzyl. The target compound’s dual benzyl substitutions may balance these properties .

Data Tables for Key Analogs

Compound ID Core Structure Substituents Melting Point (°C) Yield (%) Key Bioactivity Reference
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano 243–246 68 Not reported
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, cyano 213–215 68 Not reported
32 Triazolo[1,5-a]pyrimidinone 3-Chlorobenzyl, hexyl, amino Not reported ~70 Not reported
2 Triazolo[4,5-d]pyrimidinone 4-Methoxybenzyl, thioxo Not reported 77 Anticancer (MCF-7)
3 (thioglycoside) Triazolo[4,5-d]pyrimidinone 4-Methoxybenzyl, glucopyranosylthio Not reported 75–79 Improved solubility
analog Triazolo[4,5-d]pyrimidinone 4-Chlorophenyl-oxadiazole methyl, 2-methylbenzyl Not reported Not reported Target binding affinity

Research Findings and Implications

Synthetic Feasibility: Triazolopyrimidinones are synthesized via cyclocondensation (e.g., using thiourea derivatives and aldehydes) or nucleophilic substitution (e.g., alkylation with benzyl halides). Yields for analogs range from 57% to 79%, with chlorobenzyl and dimethylbenzyl groups showing compatibility in such reactions .

Pharmacological Potential: Halogenated benzyl groups (e.g., 4-chloro) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes . Glycosyl modifications (e.g., in 3) improve aqueous solubility, a critical factor for bioavailability .

Structural Limitations : Bulky substituents (e.g., 2,5-dimethylbenzyl) may hinder target engagement despite improving lipophilicity. Comparative studies with smaller groups (e.g., 2-methylbenzyl in ) are warranted .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

  • Answer : Synthesis typically involves nucleophilic substitution and cyclization reactions. For example, analogous triazolopyrimidinones are synthesized by reacting intermediates (e.g., chlorinated pyrimidines) with substituted benzylamines under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). Purification employs silica gel column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol . Key steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How can the structural identity and purity of this compound be confirmed?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing between 4-chlorobenzyl and 2,5-dimethylbenzyl groups) .
  • X-ray crystallography : Single-crystal analysis to confirm bond lengths, angles, and coplanarity of the triazolopyrimidinone core (e.g., deviations <0.021 Å for planar systems) .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Answer : Prioritize target-specific assays based on structural analogs. For antiviral activity (e.g., CHIKV), use plaque reduction neutralization tests (PRNT) with EC₅₀ calculations. For enzyme inhibition, employ fluorescence-based assays (e.g., NADH-coupled detection for kinase inhibition). Always include cytotoxicity controls (e.g., MTT assays on Vero cells) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

  • Answer : Discrepancies (e.g., non-coplanar substituents in NMR vs. X-ray data) require:

  • DFT calculations : Compare experimental bond angles/planarity with optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Dynamic NMR : Assess rotational barriers of flexible substituents (e.g., benzyl groups) at variable temperatures .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion integrity and rule out degradation .

Q. What experimental design considerations are critical for crystallographic analysis of this compound?

  • Answer :

  • Crystal growth : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals.
  • Data collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Address disorder in benzyl groups using PART instructions .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Answer :

  • Substituent variation : Systematically modify the 4-chlorobenzyl and 2,5-dimethylbenzyl groups (e.g., halogen replacement, alkyl chain elongation) .
  • Bioisosteric replacement : Replace the triazole ring with tetrazole or imidazole to assess potency retention.
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Q. What strategies address low solubility in biological assays?

  • Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability.
  • Prodrug design : Introduce phosphate esters at the pyrimidinone oxygen for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How can environmental stability and degradation pathways be investigated?

  • Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), UV light (254 nm), and hydrolytic conditions (pH 1–13). Monitor via LC-MS to identify degradation products (e.g., cleavage of the triazole ring) .
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity of degradation byproducts .

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